

Spectroscopic Profile of 4-Fluoro-2,6-diiodoaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Fluoro-2,6-diiodoaniline

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This technical guide provides a summary of available spectroscopic data relevant to the characterization of **4-Fluoro-2,6-diiodoaniline**. Due to the limited availability of specific experimental data for **4-Fluoro-2,6-diiodoaniline**, this document presents information on closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-Fluoroaniline. This comparative approach offers valuable insights into the expected spectroscopic features of the target compound.

Data Presentation

The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-Fluoroaniline.

Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline

| Spectroscopic Technique | Data |
|-------------------------|---|
| ^1H NMR | Spectral data is available but specific shifts and coupling constants are not detailed in the provided search results.[1] |
| Molecular Formula | $\text{C}_6\text{H}_5\text{FIN}$ [2] |
| Molecular Weight | 237.02 g/mol [3] |
| Appearance | Colorless to Brown clear liquid[3] |
| Purity | >98.0% (GC)[3] |

Table 2: Spectroscopic Data for 4-Fluoroaniline

| Spectroscopic Technique | Data |
|-------------------------|---|
| ^{13}C NMR | Spectral data is available but specific shifts are not detailed in the provided search results. |
| ^{19}F NMR | Chemical shift data is available in DMSO, though the specific value is not mentioned in the provided search results.[4] |
| Mass Spectrometry | LC-ESI-QQ; MS2; CE: 20 V; $[\text{M}+\text{H}]^+$ with precursor m/z 112.[5] |
| Molecular Formula | $\text{C}_6\text{H}_6\text{FN}$ [6] |
| Molecular Weight | 111.12 g/mol [6] |
| Appearance | Light-colored oily liquid[6] |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **4-Fluoro-2,6-diiodoaniline** are not available. However, the following are general methodologies for the spectroscopic analysis of halogenated aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of a halogenated aniline derivative would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
 - ^{19}F NMR: Acquire the spectrum using a specific probe tuned to the ^{19}F frequency. ^{19}F NMR is a highly sensitive technique.^[7]
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation:**
 - **Solid Samples:** Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

- Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands for the functional groups. For an aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm^{-1}), C-N stretching vibrations (around 1250-1335 cm^{-1} for aromatic amines), and C-H stretching and bending vibrations for the aromatic ring.[\[8\]](#)[\[9\]](#)[\[10\]](#)

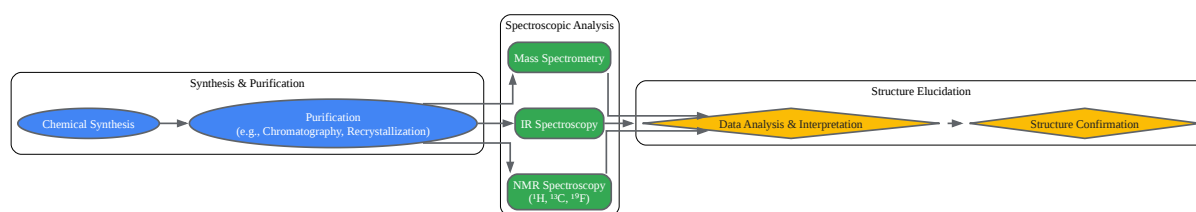
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
- Ionization: Bombard the sample with electrons (EI) or spray a solution of the sample through a charged needle (ESI) to generate ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak (M^+) to determine the molecular weight. The presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic patterns.[\[11\]](#)[\[12\]](#)[\[13\]](#) For a compound with two iodine atoms, a complex isotopic pattern would be expected.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.



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Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 4-Fluoro-2-iodoaniline(61272-76-2) ¹H NMR spectrum [chemicalbook.com]
- 2. 4-Fluoro-2-iodoaniline | C₆H₅FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]

- 5. massbank.eu [massbank.eu]
- 6. 4-Fluoroaniline | C₆H₆FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
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